N-ACETYL-L-CYSTEINE ETHYL ESTER

Beschreibung

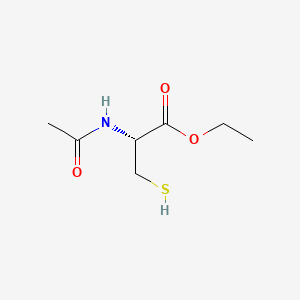

N-Acetyl-L-Cysteine Ethyl Ester (NACET) is a lipophilic, cell-permeable derivative of N-acetylcysteine (NAC). Its structure features an ethyl ester group replacing NAC’s carboxylic acid, rendering it uncharged at physiological pH. This modification enhances membrane permeability and bioavailability, allowing NACET to efficiently deliver cysteine—a precursor for glutathione (GSH) synthesis—into cells . NACET exhibits dual roles as a mucolytic agent and a potent antioxidant, with applications in acetaminophen overdose treatment, oxidative stress mitigation, and neurodegenerative diseases .

Eigenschaften

IUPAC Name |

ethyl (2R)-2-acetamido-3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3S/c1-3-11-7(10)6(4-12)8-5(2)9/h6,12H,3-4H2,1-2H3,(H,8,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMRAGNKRYVTCX-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CS)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80208249 | |

| Record name | L-Cysteine, N-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59587-09-6 | |

| Record name | N-Acetylcysteine ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059587096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Cysteine, N-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80208249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetylcysteine ethyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT8ACS9ZPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

General Overview

The synthesis of N-acetyl-L-cysteine ethyl ester typically involves the following steps:

- Acylation of L-Cysteine : The starting material, L-cysteine, undergoes acylation with acetic anhydride or acetyl chloride.

- Esterification : The resulting N-acetyl-L-cysteine is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

Detailed Synthesis Steps

Step 1: Acylation of L-Cysteine

L-Cysteine is treated with acetic anhydride or acetyl chloride under controlled conditions (usually at room temperature) to yield N-acetyl-L-cysteine. The reaction can be represented as follows:

$$

\text{L-Cysteine} + \text{Acetic Anhydride} \rightarrow \text{N-Acetyl-L-Cysteine} + \text{Acetic Acid}

$$Step 2: Esterification

The N-acetyl-L-cysteine undergoes esterification by reacting with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. This step can be summarized as:

$$

\text{N-Acetyl-L-Cysteine} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water}

$$

The conditions under which these reactions are performed significantly affect the yield and purity of the final product. Below is a summary of typical conditions used in the synthesis:

| Step | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Acylation | Acetic Anhydride | Room temperature, Stirring | ~85-95 |

| Esterification | Ethanol + Acid Catalyst | Reflux for several hours | ~70-90 |

Research Findings

Recent studies have highlighted the advantages of using this compound over its parent compound, particularly in terms of cellular uptake and antioxidant properties.

Bioavailability : this compound exhibits superior bioavailability compared to N-acetyl-L-cysteine due to its lipophilic nature, allowing it to penetrate cell membranes more effectively.

Antioxidant Activity : Research indicates that this compound can increase intracellular levels of glutathione more efficiently than its precursor, enhancing its protective effects against oxidative stress in various cell types.

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Acetyl-L-Cystein-ethylester durchläuft verschiedene chemische Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen.

Häufige Reagenzien und Bedingungen:

Oxidation: Die Verbindung kann unter sauren Bedingungen mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Substitutionsreaktionen beinhalten häufig Nucleophile wie Halogenide oder Amine unter basischen Bedingungen

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von N-Acetyl-L-Cystein-ethylester zur Bildung von Disulfiden führen, während die Reduktion zu Thiolen führen kann .

Wissenschaftliche Forschungsanwendungen

N-acetyl-L-cysteine ethyl ester (NACET) is a derivative of N-acetyl-L-cysteine, known for its enhanced bioavailability and therapeutic potential in various medical applications. This article explores the scientific research applications of NACET, focusing on its antioxidant properties, therapeutic uses in retinal diseases, and methodologies for its determination in pharmaceutical preparations.

Applications in Retinal Diseases

NACET has been investigated for its potential role in preventing and treating retinal diseases such as age-related macular degeneration (AMD) and diabetic retinopathy. These conditions are characterized by oxidative damage to RPE cells, leading to vision loss. Research indicates that NACET not only increases GSH levels in RPE cells but also enhances their resistance to oxidative stress by improving intracellular antioxidant defenses . Preliminary animal studies have shown that oral administration of NACET can significantly elevate GSH levels in the eyes, suggesting its potential as a therapeutic agent for retinal diseases .

Flow Injection Analysis

A novel flow injection spectrophotometric method has been developed for the determination of NACET in pharmaceutical preparations. This method utilizes thiol-sensitive ligands and has demonstrated high analytical frequency and cost-effectiveness. The validation of this method indicates its suitability for quality control laboratories, ensuring accurate measurement of NACET concentrations in various formulations .

Spectrophotometric Detection

The method employs different ligands to achieve sensitivity in detecting NACET at low concentrations. The results showed that the method fulfilled essential requirements for pharmaceutical analysis, combining low instrument costs with high sampling rates .

Retinal Protection Studies

In a controlled study involving RPE cells subjected to oxidative stress, NACET was shown to significantly increase cell viability compared to untreated controls. The study indicated that NACET's ability to elevate GSH levels contributed to its protective effects against oxidative damage induced by hydrogen peroxide and other ROS-generating agents .

Clinical Implications

While further studies are needed to explore the full clinical implications of NACET, preliminary findings suggest it could serve as a more effective alternative to N-acetyl-L-cysteine in therapeutic protocols targeting oxidative stress-related conditions . The enhanced bioavailability and cellular uptake of NACET position it as a promising candidate for future clinical applications.

Wirkmechanismus

The primary mechanism by which N-acetyl-L-Cysteine ethyl ester exerts its effects is through the enhancement of glutathione levels. Glutathione is a crucial antioxidant that protects cells from oxidative damage. This compound is more bioavailable than its parent compound, N-acetyl-L-cysteine, allowing for more efficient uptake and utilization by cells. This leads to increased glutathione synthesis and improved cellular defense against oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

N-Acetyl-L-Cysteine Ethyl Ester (NACET) is a lipophilic derivative of N-acetyl-L-cysteine (NAC) that has garnered attention for its enhanced biological activity, particularly as an antioxidant and a precursor to glutathione (GSH). This article explores the biological activity of NACET, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

NACET is characterized by its ability to penetrate cell membranes more effectively than NAC due to its lipophilic nature. This property allows NACET to increase intracellular levels of GSH, a critical antioxidant that protects cells from oxidative stress. The compound also serves as a precursor for cysteine, further contributing to its antioxidant capabilities.

- Antioxidant Activity : NACET significantly enhances the levels of GSH in various tissues, including the retina, liver, and brain. This increase in GSH levels helps combat oxidative stress and can protect against cellular damage caused by reactive oxygen species (ROS) .

- Nitric Oxide Donor : NACET can release nitric oxide (NO), which plays a vital role in various physiological processes, including vasodilation and inhibition of platelet aggregation. The S-nitroso form of NACET (SNACET) acts as a NO donor, activating soluble guanylyl cyclase and increasing cyclic guanosine monophosphate (cGMP) levels, which are associated with smooth muscle relaxation and cardiovascular health .

- Cell Viability : Studies have shown that NACET increases the viability of retinal pigment epithelial (RPE) cells under oxidative stress conditions more effectively than NAC. This effect is attributed to its rapid reaction with oxidizing agents and its ability to enhance the intracellular GSH pool .

Table 1: Comparative Biological Activities of NACET and NAC

| Property | N-Acetyl-L-Cysteine (NAC) | This compound (NACET) |

|---|---|---|

| Oral Bioavailability | Moderate | High |

| Antioxidant Activity | Moderate | High |

| Increase in GSH Levels | Yes | Yes |

| Cell Membrane Penetration | Limited | Enhanced |

| NO Release | Limited | Significant |

Case Studies

- Retinal Health : In a study involving ARPE-19 cells, NACET demonstrated superior protective effects against oxidative stress compared to NAC. The results indicated that NACET pretreatment led to increased resistance to oxidative damage and higher GSH levels in RPE cells .

- Cardiovascular Effects : Research on SNACET revealed its potential utility in cardiovascular applications due to its NO-related activities. It was shown to promote vasodilation and inhibit platelet aggregation, suggesting possible therapeutic benefits in cardiovascular diseases .

- Liver Protection : A clinical study examined the use of NAC in patients undergoing busulfan conditioning for hematopoietic stem cell transplantation. While NAC did not alter busulfan kinetics, it significantly reduced liver enzyme levels in patients treated with NAC, indicating a protective effect against hepatotoxicity .

Q & A

What experimental design considerations are critical for evaluating NACET's antioxidant efficacy in in vitro models?

Answer:

- Concentration ranges : Use dose-response curves to identify effective concentrations (e.g., 1–100 µM), avoiding cytotoxicity thresholds .

- Solvent selection : NACET’s solubility in PBS (10 mg/mL) and DMSO (30 mg/mL) requires compatibility with cell culture media to prevent solvent-induced artifacts .

- Controls : Include N-acetylcysteine (NAC) as a comparator to assess NACET’s enhanced cell permeability and redox-modulating activity .

- Oxidative stress induction : Standardize methods (e.g., H₂O₂ or tert-butyl hydroperoxide) to ensure reproducibility across experiments .

How can researchers reconcile contradictory findings between in vitro and in vivo studies on NACET's bioavailability?

Answer:

- Pharmacokinetic profiling : Compare NACET’s esterase-mediated hydrolysis rates in plasma (rapid conversion to NAC in vivo) versus stability in cell culture media .

- Model limitations : Address species-specific metabolism differences (e.g., rodent vs. human esterase activity) and tissue distribution via LC-MS/MS quantification .

- Meta-analysis : Systematically review literature using databases like PubMed and Cochrane Library (2015–2024), applying inclusion/exclusion criteria to isolate confounding variables (e.g., dosing regimens) .

What methodologies optimize the synthesis and purity validation of NACET for preclinical studies?

Answer:

- Synthesis protocol : Follow established methods (e.g., reaction of L-cysteine ethyl ester with acetic anhydride in methylene chloride, monitored via thin-layer chromatography) .

- Characterization : Use NMR (¹H/¹³C) and HPLC (>95% purity) to confirm structure and purity. For novel batches, provide CAS 59587-09-6 cross-referencing .

- Storage : Maintain at -20°C to prevent ester hydrolysis; validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) .

How do researchers differentiate NACET's mechanism of action from NAC in neurodegenerative disease models?

Answer:

- Cell permeability assays : Compare intracellular glutathione (GSH) levels using fluorescent probes (e.g., monochlorobimane) in NACET- vs. NAC-treated cells .

- Transcriptomic profiling : Apply RNA-seq to identify NACET-specific pathways (e.g., Nrf2/ARE activation) in cerebellar ataxia models .

- In vivo validation : Use transgenic mice (e.g., Atm⁻/⁻ for ataxia-telangiectasia) to assess NACET’s blood-brain barrier penetration via microdialysis .

What statistical approaches address variability in NACET's therapeutic outcomes across oxidative stress models?

Answer:

- Multivariate analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to account for inter-experimental variability in ROS quantification (e.g., DCFDA fluorescence) .

- Power calculations : Predefine sample sizes (n ≥ 6/group) to detect ≥30% differences in GSH levels (α=0.05, β=0.2) .

- Data normalization : Express results as fold-changes relative to vehicle controls to mitigate batch effects .

What are the challenges in formulating NACET for sustained-release delivery systems?

Answer:

- Ester stability : Avoid aqueous formulations; explore lipid-based nanoparticles (e.g., SLNs) or PEGylation to prolong half-life .

- Bioavailability testing : Use pharmacokinetic parameters (AUC, Cₘₐₓ) from rodent studies to optimize release kinetics .

- Analytical validation : Employ MALDI-TOF to detect degradation products (e.g., free NAC) in accelerated stability studies .

How should researchers address ethical and safety concerns in NACET-related animal studies?

Answer:

- Dose justification : Conduct acute toxicity studies (OECD 423) to establish maximum tolerated doses prior to long-term efficacy trials .

- Ethical oversight : Submit protocols to institutional animal care committees (IACUC), aligning with ARRIVE guidelines for transparent reporting .

- Waste disposal : Follow OSHA guidelines for thiol-containing compounds, including neutralization before disposal .

What strategies validate NACET's target engagement in complex biological systems?

Answer:

- Isotope tracing : Use ¹³C-labeled NACET to track metabolic incorporation into GSH via LC-MS .

- Kinetic studies : Measure NACET’s intracellular conversion to NAC using time-resolved fluorimetry .

- CRISPR screens : Identify genetic modifiers (e.g., GCLM knockdown) to confirm redox pathway dependency .

How can contradictory data on NACET's pro-oxidant effects be systematically evaluated?

Answer:

- Dose-dependent analysis : Test NACET at supra-physiological concentrations (>1 mM) to identify redox "switch" thresholds .

- Redox environment mapping : Use roGFP biosensors to spatially resolve oxidative stress in subcellular compartments .

- Meta-regression : Pool data from heterogeneous studies (e.g., cell types, stress inducers) to identify moderating variables .

What advanced imaging techniques elucidate NACET's neuroprotective effects in real-time?

Answer:

- Two-photon microscopy : Visualize NACET’s attenuation of ROS in live brain slices using H₂DCFDA .

- MRS (Magnetic Resonance Spectroscopy) : Quantitate NACET-induced changes in brain GSH levels in vivo .

- Micro-CT : Assess NACET’s impact on neurodegeneration markers (e.g., cerebellar volume) in longitudinal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.